molecular formula C13H12N2O B1217273 1H-Indole, 3-(2-ethyl-5-oxazolyl)- CAS No. 73053-81-3

1H-Indole, 3-(2-ethyl-5-oxazolyl)-

Cat. No. B1217273
CAS RN: 73053-81-3
M. Wt: 212.25 g/mol
InChI Key: QWRZPVDPCWVPBI-UHFFFAOYSA-N
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Description

1H-Indole, 3-(2-ethyl-5-oxazolyl)- is a chemical compound with the molecular formula C13H12N2O1. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

While specific synthesis methods for 1H-Indole, 3-(2-ethyl-5-oxazolyl)- were not found, indole derivatives are generally synthesized using a variety of methods. For instance, Fischer indolisation and indole N-alkylation sequences have been used to synthesize 1,2,3-trisubstituted indoles2.



Molecular Structure Analysis

The molecular structure of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- consists of a 1H-Indole attached to a 2-ethyl-5-oxazolyl group1. The molecular weight of this compound is 212.25 g/mol1.



Chemical Reactions Analysis

Specific chemical reactions involving 1H-Indole, 3-(2-ethyl-5-oxazolyl)- were not found. However, indole derivatives are known to undergo a variety of reactions. For example, they can participate in electrophilic substitution due to excessive π-electrons delocalization3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 212.25 g/mol1.


Safety And Hazards

Specific safety and hazard information for 1H-Indole, 3-(2-ethyl-5-oxazolyl)- was not found in the search results. It is important to handle all chemical substances with appropriate safety measures.


Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities3. The synthesis and study of indole derivatives, including 1H-Indole, 3-(2-ethyl-5-oxazolyl)-, could provide valuable insights for the development of new drugs and therapies.


properties

IUPAC Name

2-ethyl-5-(1H-indol-3-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-13-15-8-12(16-13)10-7-14-11-6-4-3-5-9(10)11/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRZPVDPCWVPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(O1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932836
Record name 3-(2-Ethyl-1,3-oxazol-5-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 3-(2-ethyl-5-oxazolyl)-

CAS RN

73053-81-3, 146426-35-9
Record name 2-Ethyl-5-(3-indolyl)oxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073053813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name antibiotic APHE 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Ethyl-1,3-oxazol-5-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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